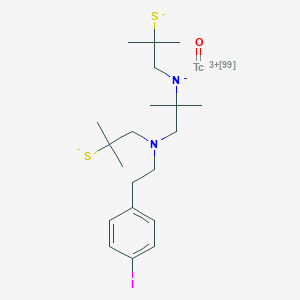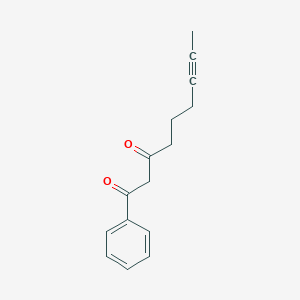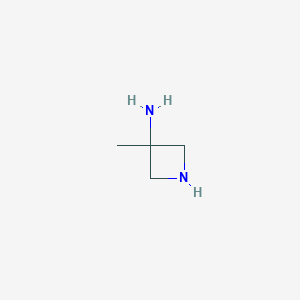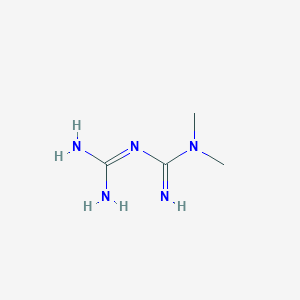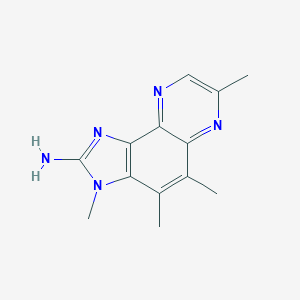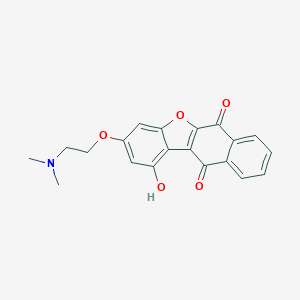
3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione is a complex organic compound belonging to the class of benzonaphthofuroquinones. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties . The structure of this compound features a fused naphthoquinone and furan ring system, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione typically involves the reaction of flavonoids with dichlone under basic conditions. The process may include steps such as isomerization, hydration, oxidation, decomposition, and intermolecular condensation . For instance, a common method involves:
Starting Materials: Flavonoids and dichlone.
Reaction Conditions: Base-catalyzed reactions, often using potassium hydroxide (KOH) in the presence of oxygen and water.
Procedure: The flavonoid and dichlone are mixed in a suitable solvent, such as pyridine, and heated to around 80°C with stirring.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione can undergo various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more reactive species.
Reduction: Reduction of the quinone can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction typically yields hydroquinone derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
This compound has shown significant anticancer activity, particularly against carcinoma cell lines. It induces apoptosis in cancer cells through pathways involving caspase-3 and PARP cleavage . Additionally, it exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals due to its biological activities .
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death . The activation of caspase-3 and PARP cleavage suggests involvement in apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: An anthracycline antibiotic with a quinone structure, used in cancer treatment.
Mitomycin C: Another quinone-containing antibiotic with potent anticancer activity.
Dunnione Analogues: These compounds share a similar naphthoquinone structure and exhibit anticancer properties.
Uniqueness
3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione is unique due to its fused furan and naphthoquinone rings, which contribute to its specific biological activities. Unlike some similar compounds, it shows low toxicity to normal cells while being highly cytotoxic to cancer cells .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-1-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-21(2)7-8-25-11-9-14(22)16-15(10-11)26-20-17(16)18(23)12-5-3-4-6-13(12)19(20)24/h3-6,9-10,22H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAUHMVIOVZXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C2C(=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164868 |
Source


|
| Record name | 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151775-55-2 |
Source


|
| Record name | 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151775552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
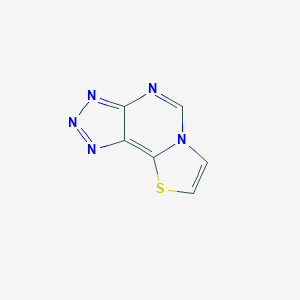
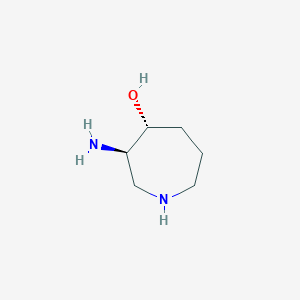

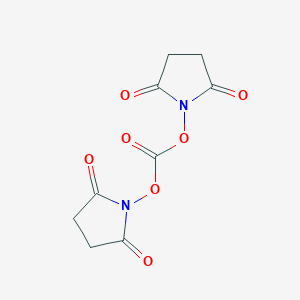
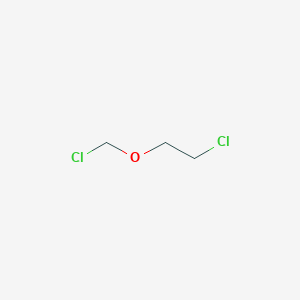

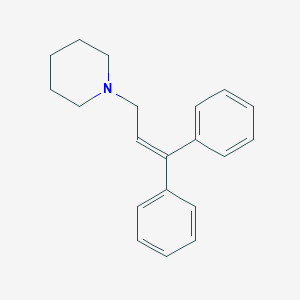
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
